1-Methyl-1H-indazolecarboxylate is a chemical compound that belongs to the indazole family, which is characterized by its bicyclic structure containing a five-membered ring fused to a six-membered aromatic ring. This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly as an intermediate in the production of various biologically active compounds.
The synthesis of 1-methyl-1H-indazolecarboxylate is often derived from indazole-3-carboxylic acid through methylation processes. This transformation is significant in the pharmaceutical industry, particularly in the synthesis of antiemetic drugs such as Granisetron, which is used for treating nausea and vomiting associated with chemotherapy and surgery .
1-Methyl-1H-indazolecarboxylate can be classified as:
The primary method for synthesizing 1-methyl-1H-indazolecarboxylate involves the methylation of indazole-3-carboxylic acid using methylating agents in polar solvents. The methylation reaction typically requires an alkali metal alkoxide as a base.
The molecular structure of 1-methyl-1H-indazolecarboxylate features:
1-Methyl-1H-indazolecarboxylate can undergo various chemical reactions, including:
These reactions typically require specific conditions such as temperature control and pH adjustments to favor product formation while minimizing side reactions .
The mechanism of action for 1-methyl-1H-indazolecarboxylate primarily relates to its role as an intermediate in synthesizing bioactive compounds. For instance, when used in the synthesis of Granisetron, it acts by forming a covalent bond with amine components, leading to the final drug product that interacts with serotonin receptors to mitigate nausea and vomiting .
The compound exhibits strong absorption in UV-visible spectroscopy, indicative of its aromatic nature. Thermal analysis shows good thermal stability up to 200 °C before decomposition occurs .
1-Methyl-1H-indazolecarboxylate has several scientific uses:
Research continues into expanding its applications within medicinal chemistry, particularly in developing new drugs targeting various biological pathways .
Regioselective N1-alkylation is critical for efficient 1-methyl-1H-indazole-3-carboxylate synthesis, as indazole exists in equilibrium between 1H- and 2H-tautomers. Modern approaches employ phase-transfer catalysis (PTC) under biphasic conditions to achieve >95% N1-selectivity. A typical protocol utilizes dimethyl sulfate (0.95 equiv) and tetrabutylammonium bromide (5 mol%) in a 50% sodium hydroxide-toluene system at 0-5°C, achieving 92% isolated yield of N1-methylated product within 2 hours [3] [7]. This method suppresses the thermodynamically favored N2-alkylation through kinetic control and minimized solvent-solute interactions, as confirmed by crystallographic analysis of the hydrogen-bonded dimeric structures [4] [5].
Alternative metal-assisted strategies employ silver oxide (Ag₂O) as a regiodirecting agent prior to methylation. The indazole silver salt, formed in situ, selectively blocks the N1 position, permitting methyl iodide to attack exclusively at the N2 site. Subsequent thermal rearrangement (80°C in DMF) then migrates the methyl group to the N1-position, yielding 1-methyl-1H-indazole-3-carboxylate in 85-88% yield [6]. This method avoids the extreme basicity of PTC methods but introduces heavy metal waste streams.
Table 1: Comparative Regioselective Methylation Approaches
Method | Conditions | N1: N2 Ratio | Yield (%) | Key Advantage |
---|---|---|---|---|
Phase-Transfer Catalysis | NaOH/toluene, Bu₄N⁺Br⁻, 0-5°C | 98:2 | 92 | Ambient pressure operation |
Silver-Assisted Alkylation | Ag₂O, CH₃I, then thermal rearrangement | >99:1 | 88 | Near-perfect regioselectivity |
Microwave Assistance | K₂CO₃/DMF, 100°C, 15 min | 90:10 | 84 | Rapid reaction kinetics |
Direct carboxylation of 1-methylindazole represents the most atom-economical route to 1-methyl-1H-indazole-3-carboxylic acid. Palladium-catalyzed carbonylation using Pd(OAc)₂ (2 mol%) and 1,3-bis(diphenylphosphino)propane (4 mol%) demonstrates exceptional efficiency under 20 bar CO pressure in methanol at 120°C [3] [8]. This carbonylative approach achieves 85-90% conversion in 8 hours, with catalyst turnover numbers exceeding 4,500. The reaction proceeds through oxidative addition of the indazole C3-H bond to palladium, followed by CO insertion and methanolysis.
Electrochemical carboxylation provides a pressure-free alternative, exploiting the electron-deficient nature of the indazole ring. Constant-current electrolysis (10 mA/cm²) in dimethylformamide containing dissolved CO₂ and tetraethylammonium p-toluenesulfonate (0.1M) yields the carboxylated product at 2.5V vs. SCE. This method achieves 78% yield at 25°C without precious metal catalysts, though it requires specialized electrochemical reactors [8]. The resulting carboxylic acid can be esterified quantitatively using Amberlyst-15 in methanol under Dean-Stark conditions.
Table 2: Carbonylation Method Performance Metrics
Parameter | Palladium-Catalyzed | Electrochemical |
---|---|---|
Temperature | 120°C | 25°C |
Pressure | 20 bar CO | 1 atm CO₂ |
Catalyst Loading | 2 mol% Pd | None (electrons as reductant) |
Reaction Time | 8 hours | 16 hours |
Isolated Yield | 88% | 78% |
E-factor* | 18.7 | 9.3 |
*Environmental factor (kg waste/kg product)
Continuous flow chemistry addresses key limitations in batch production of 1-methyl-1H-indazole-3-carboxylate, particularly in exothermic methylation and hazardous gas handling steps. Integrated flow systems achieve a 4.7-fold throughput increase (98.2 g/h) compared to batch reactors [8]. The optimized sequence comprises three interconnected modules:
This approach eliminates the traditional batch processing bottleneck in workup and isolation stages while reducing solvent consumption by 62% through in-line nanofiltration and solvent recycling. Continuous crystallization at the outlet generates pharmaceutical-grade material with consistent particle size distribution (D90 < 50µm) [8].
Solvent-free mechanochemistry enables sustainable 1-methyl-1H-indazole-3-carboxylate synthesis through twin-screw extrusion. Indazole and dimethyl carbonate (1:2 molar ratio) with potassium carbonate (0.5 equiv) undergo cocrystallization before entering a 12-zone extruder. The reaction completes within 3 minutes residence time at 90°C, achieving 94% yield with minimal byproduct formation [7]. This approach exemplifies atom economy (87%) and process mass intensity (PMI) of 1.3, far superior to conventional solvent-based routes (PMI >32).
Carbodiimide-free esterification represents another green advancement, using 1-methyl-1H-indazole-3-carboxylic acid anhydride as the active intermediate. Thermally induced anhydride formation occurs at 160°C under vacuum (0.1 mbar), with the resulting bis-acyl intermediate reacting in situ with methanol vapor in a falling film reactor [3]. This protocol achieves 97% conversion without stoichiometric coupling agents, reducing nitrogenous waste by 5.6 kg per kilogram of product. Life cycle assessment confirms a 48% reduction in cumulative energy demand compared to N,N'-dicyclohexylcarbodiimide-mediated approaches.
The crystalline structure of 1-methyl-1H-indazole-3-carboxylic acid (monoclinic, P2₁/n space group) facilitates purification through polymorph control. Selective crystallization from ethanol-water (7:3) yields Form I crystals with superior filtration characteristics, eliminating energy-intensive chromatography [4] [5]. Hydrogen-bonded dimers (O-H⋯O, d=2.619Å) enable effective impurity exclusion during crystal lattice formation, providing 99.7% purity from 90% crude material in a single crystallization step.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: